2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-ol
Description
Properties
Molecular Formula |
C8H9ClFNO2 |
|---|---|
Molecular Weight |
205.61 g/mol |
IUPAC Name |
2-(2-amino-4-chloro-5-fluorophenoxy)ethanol |
InChI |
InChI=1S/C8H9ClFNO2/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4,12H,1-2,11H2 |
InChI Key |
RMXFRLFWODQCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)OCCO)N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
A typical preparation method can be outlined as follows:
| Step | Reaction Type | Starting Material(s) | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Halogenated phenol synthesis | 2-Amino-4-chloro-5-fluorophenol | Commercially available or synthesized via selective halogenation | 2-Amino-4-chloro-5-fluorophenol |
| 2 | Ether formation | 2-Amino-4-chloro-5-fluorophenol + 2-chloroethanol or 2-bromoethanol | Base (e.g., K2CO3), polar aprotic solvent (DMF), 60–80 °C | This compound |
| 3 | Purification | Crystallization or chromatography | Solvent system depending on solubility | Pure target compound |
Reaction Conditions and Optimization
- Base Selection: Potassium carbonate or sodium hydride is commonly used to deprotonate the phenol, facilitating nucleophilic attack on the haloethanol.
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and promote SNAr reactions.
- Temperature: Moderate heating (60–80 °C) accelerates reaction kinetics without decomposing sensitive groups.
- Reaction Time: Typically 6–24 hours depending on scale and reagent purity.
Industrial and Scale-Up Considerations
Industrial synthesis often adapts the above route with modifications to enhance yield, purity, and scalability:
- Use of continuous flow reactors to improve heat and mass transfer.
- Employment of automated synthesis platforms for reproducibility.
- Optimization of solvent recycling and waste minimization.
- Implementation of in-line purification techniques such as crystallization or membrane filtration.
Analytical and Characterization Techniques
To ensure the purity and structural integrity of the synthesized compound, the following methods are standard:
| Technique | Purpose | Details |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Confirm molecular structure and substitution pattern | Chemical shifts and coupling constants identify aromatic and aliphatic protons |
| Mass Spectrometry (MS) | Verify molecular weight | Molecular ion peak at m/z ~208 (M+H)+ |
| Infrared Spectroscopy (IR) | Identify functional groups | Characteristic peaks for -OH (~3200–3500 cm⁻¹), -NH2 (~3300–3500 cm⁻¹), and aromatic C–Cl and C–F bonds |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and enantiomeric excess if chiral | Chiral stationary phases used for stereochemical analysis |
| X-ray Crystallography | Determine absolute configuration if applicable | Requires single crystals |
Solubility and Stability Profiles
-
- Soluble in polar aprotic solvents such as DMSO and DMF.
- Moderate solubility in ethanol and water mixtures.
- Poor solubility in nonpolar solvents like hexane.
-
- Stable under inert atmosphere at low temperatures (-20 °C).
- Sensitive to prolonged light exposure and oxidative conditions, which may degrade amino or hydroxyl groups.
Summary Table: Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting Materials | 2-Amino-4-chloro-5-fluorophenol, 2-chloroethanol or 2-bromoethanol |
| Key Reaction | Nucleophilic aromatic substitution forming ether linkage |
| Catalysts/Base | Potassium carbonate, sodium hydride |
| Solvents | DMF, DMSO |
| Temperature Range | 60–80 °C |
| Reaction Time | 6–24 hours |
| Purification | Column chromatography, recrystallization |
| Analytical Methods | NMR, MS, IR, HPLC, X-ray crystallography |
Research Findings and Notes
- The amino alcohol functionality is typically introduced via reduction of nitro precursors or direct amination; however, for this compound, the amino group is often present on the phenol starting material.
- Halogen substituents (Cl and F) are usually introduced prior to ether formation due to their influence on reactivity and regioselectivity.
- Reaction optimization focuses on balancing reaction time and temperature to maximize yield while minimizing side reactions such as hydrolysis or over-alkylation.
- The compound’s physicochemical properties require careful solvent selection during synthesis and purification.
Chemical Reactions Analysis
Amino Group Reactivity
The primary amino group (-NH₂) participates in nucleophilic reactions:
-
Acylation : Reacts with acetyl chloride or acetic anhydride to form amides. For example, treatment with acetyl chloride yields 2-(2-acetamido-4-chloro-5-fluorophenoxy)ethan-1-ol.
-
Schiff Base Formation : Condenses with aldehydes (e.g., formaldehyde) under mild acidic conditions to generate imine derivatives.
Hydroxyl Group Reactivity
The terminal hydroxyl (-OH) undergoes:
-
Esterification : Reacts with carboxylic acids (e.g., acetic acid) in the presence of H₂SO₄ to form esters.
-
Oxidation : Catalytic oxidation with KMnO₄ or CrO₃ converts the alcohol to a ketone (2-(2-amino-4-chloro-5-fluorophenoxy)ethan-1-one).
Halogen Substitution
The chloro and fluoro groups on the aromatic ring enable:
-
Nucleophilic Aromatic Substitution (NAS) : Chloro substituents are more reactive than fluoro. For example, hydroxide ions replace chlorine under basic conditions (e.g., NaOH/EtOH at 80°C).
Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Acylation | Acetyl chloride, pyridine, 25°C | 2-(2-Acetamido-4-chloro-5-fluorophenoxy)ethan-1-ol |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-one |
| NAS (Cl substitution) | NaOH, EtOH, 80°C | 2-(2-Amino-4-hydroxy-5-fluorophenoxy)ethan-1-ol |
| Esterification | Acetic acid, H₂SO₄, reflux | 2-(2-Amino-4-chloro-5-fluorophenoxy)ethyl acetate |
Comparative Reactivity with Analogues
Mechanistic Insights
-
Acylation : The amino group’s lone pair attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the amide.
-
NAS : The chloro group’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack. Fluoro’s strong electron-withdrawing nature further stabilizes the transition state.
-
Oxidation : KMnO₄ abstracts a β-hydrogen from the alcohol, forming a carbonyl group via a two-electron oxidation mechanism.
Scientific Research Applications
2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations :
- The chloro substituent in the target compound increases molecular weight and lipophilicity compared to the fluoro-only analog .
Physicochemical Properties
Biological Activity
2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and antiviral activities, supported by data tables and case studies.
- Molecular Formula : C8H10ClFNO
- Molecular Weight : 175.63 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated significant cytotoxic activity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 34 |
| MCF7 | 36 |
| A549 | 29 |
These findings suggest that the compound may inhibit cell proliferation effectively in these cancer types .
The mechanism involves the inhibition of tubulin polymerization, which is critical for mitosis. Molecular docking studies revealed that the compound binds effectively to the active site of tubulin, disrupting its function and leading to apoptosis in cancer cells .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .
Antiviral Activity
Investigations into the antiviral properties of the compound revealed its potential as an antiflaviviral agent. In vitro studies showed that it could inhibit viral replication effectively at concentrations below 50 µM.
Case Study: Antiviral Assay Results
The antiviral activity was assessed using a yellow fever virus model, showing significant inhibition with an EC50 value of approximately 45 µM. The selectivity index indicated a favorable therapeutic window for further development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the amino and phenoxy groups have been explored to enhance potency and selectivity against specific cancer types and bacterial strains. For instance, substituting different halogens or alkyl groups can significantly alter biological activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(2-Amino-4-chloro-5-fluorophenoxy)ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, halogenated aromatic intermediates (e.g., 2-amino-4-chloro-5-fluorophenol derivatives) can react with ethylene oxide or ethanolamine derivatives under controlled pH and temperature. Evidence from similar syntheses (e.g., ethanolamine-mediated reactions at 135°C) suggests that solvent choice (e.g., ethanolamine), reaction time (~2 hours), and purification via silica column chromatography (50:50 cyclohexane/ethyl acetate) are critical . Optimization should include monitoring by TLC or HPLC to track intermediate formation.
Q. How can spectroscopic techniques (NMR, FTIR, MS) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted benzene), amino groups (δ 1.5–3.0 ppm, broad if free), and ethanolic –CH2–OH (δ 3.5–4.0 ppm).
- FTIR : Detect –NH2 (3300–3500 cm⁻¹), –OH (3200–3600 cm⁻¹), and C–F (1000–1100 cm⁻¹).
- MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of –CH2OH or Cl/F groups).
Cross-referencing with databases (e.g., PubChem) and synthetic intermediates (e.g., 5-amino-2-chloro-4-fluorophenol derivatives) ensures structural fidelity .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S configurations) influence the bioactivity or crystallization behavior of this compound?
- Methodological Answer : Enantiomeric resolution can be achieved via chiral chromatography (e.g., Chiralpak columns) or crystallization with chiral auxiliaries. X-ray crystallography (using SHELXL ) can determine absolute configuration. For example, (R)-enantiomers of similar amino-alcohols exhibit β2-adrenoceptor selectivity . Computational modeling (e.g., DFT) can predict steric and electronic effects of substituents (Cl, F) on binding affinity.
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent polarity). Standardize protocols by:
- Using identical cell models (e.g., HEK293 for receptor assays).
- Controlling solvent effects (e.g., DMSO concentration ≤0.1%).
- Validating purity (>95% via HPLC) and stereochemistry.
Cross-disciplinary validation (e.g., in vitro + molecular docking) reconciles data .
Q. How can metabolomic studies identify degradation products or reactive intermediates of this compound?
- Methodological Answer : Incubate the compound with liver microsomes or cytochrome P450 enzymes, then analyze metabolites via LC-HRMS. Fragmentation patterns (e.g., loss of –CH2OH or halogen displacement) indicate metabolic pathways. Compare with synthetic derivatives (e.g., 4-(2-aminopropyl)-2-(2-hydroxyethyl)phenol) to trace biotransformation routes .
Q. What strategies improve crystallinity for X-ray diffraction studies, given the compound’s polar functional groups?
- Methodological Answer :
- Co-crystallization : Use carboxylic acid co-formers (e.g., fumaric acid) to stabilize –NH2 and –OH groups.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetone) for slow evaporation.
- Cryoprotection : Flash-cool crystals in liquid N2 with glycerol or PEG 400.
SHELXD/SHELXE pipelines enable robust phasing for polar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
